molecular formula C28H52N6O6S B12358767 H-DL-xiIle-DL-Pro-DL-Met-DL-xiIle-DL-Lys-OH

H-DL-xiIle-DL-Pro-DL-Met-DL-xiIle-DL-Lys-OH

Cat. No.: B12358767
M. Wt: 600.8 g/mol
InChI Key: VRWAAYKVABJBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Bax inhibitor peptide, negative control, is a synthetic peptide used in scientific research to study the inhibition of Bax-mediated apoptosis. Bax is a pro-apoptotic protein that promotes cell death by permeabilizing the mitochondrial membrane. The negative control peptide is designed to be cell-permeable but does not inhibit Bax-mediated apoptosis, serving as a control in experiments to validate the specificity of Bax inhibitor peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Bax inhibitor peptide, negative control, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for the Bax inhibitor peptide, negative control, is H-Ile-Pro-Met-Ile-Lys-OH. The synthesis typically involves the following steps:

    Resin Loading: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The temporary protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of the Bax inhibitor peptide, negative control, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, typically greater than 95%.

Chemical Reactions Analysis

Types of Reactions

The Bax inhibitor peptide, negative control, primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution under normal conditions.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) or N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are commonly used to activate carboxyl groups for peptide bond formation.

    Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from amino acids.

    Cleavage Reagents: A mixture of TFA, water, and scavengers such as triisopropylsilane (TIS) is used to cleave the peptide from the resin.

Major Products

The major product of the synthesis is the Bax inhibitor peptide, negative control, with the sequence H-Ile-Pro-Met-Ile-Lys-OH. The peptide is typically obtained as a white lyophilized solid.

Scientific Research Applications

The Bax inhibitor peptide, negative control, is used in various scientific research applications, including:

    Apoptosis Studies: It serves as a control to validate the specificity of Bax inhibitor peptides in experiments studying Bax-mediated apoptosis.

    Cell Death Mechanisms: Researchers use it to understand the mechanisms of cell death and the role of Bax in apoptosis.

    Drug Development: It is used in the development of therapeutic agents targeting Bax-mediated apoptosis in diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The Bax inhibitor peptide, negative control, does not inhibit Bax-mediated apoptosis. It is designed to be cell-permeable but lacks the functional groups necessary to interact with Bax and prevent its pro-apoptotic activity. This makes it an ideal control in experiments to ensure that observed effects are due to specific Bax inhibition rather than non-specific interactions.

Comparison with Similar Compounds

Similar Compounds

    Bax inhibitor peptide V5: A functional Bax inhibitor peptide that inhibits Bax-mediated apoptosis.

    Bcl-2 Family Inhibitors: Compounds that inhibit other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL, which are anti-apoptotic proteins.

Uniqueness

The Bax inhibitor peptide, negative control, is unique in its role as a control peptide. Unlike functional Bax inhibitors, it does not prevent Bax-mediated apoptosis, making it essential for validating the specificity of experimental results. This ensures that the observed effects are due to specific inhibition of Bax rather than off-target effects.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWAAYKVABJBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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